6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a key intermediate in the synthesis of Levosimendan, a drug used to treat acute heart failure. [ [] ] It belongs to the class of dihydropyrimidinones (DHPMs), heterocyclic compounds with a wide range of biological activities. [ [, , , ] ] While its role as a pharmaceutical precursor is established, its own independent biological activity and potential therapeutic applications are under investigation.
The synthesis of 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is typically achieved through a multi-step process. One established method starts with acetanilide and involves Friedel-Crafts acetylation, Mannich reaction, cyanogenation, hydrolysis, and cyclization. [ [] ] The resolution of the racemic mixture can be achieved to obtain the desired enantiomer for Levosimendan synthesis.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7